1-(3,5-dimethyl-1H-pyrazol-1-yl)-3-(6-methyl-1,2,3,4-tetrahydro-9H-carbazol-9-yl)propan-2-ol
説明
The compound 1-(3,5-dimethyl-1H-pyrazol-1-yl)-3-(6-methyl-1,2,3,4-tetrahydro-9H-carbazol-9-yl)propan-2-ol (hereafter referred to as Compound X) is a heterocyclic hybrid molecule featuring two pharmacologically relevant moieties:
- A 3,5-dimethylpyrazole ring, known for its role in modulating solubility and steric interactions in medicinal chemistry.
- These moieties are linked via a propan-2-ol spacer, which introduces hydrogen-bonding capacity and conformational flexibility.
特性
IUPAC Name |
1-(3,5-dimethylpyrazol-1-yl)-3-(6-methyl-1,2,3,4-tetrahydrocarbazol-9-yl)propan-2-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27N3O/c1-14-8-9-21-19(10-14)18-6-4-5-7-20(18)23(21)12-17(25)13-24-16(3)11-15(2)22-24/h8-11,17,25H,4-7,12-13H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GBBHYKWOARFLMO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N(C3=C2CCCC3)CC(CN4C(=CC(=N4)C)C)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
類似化合物との比較
Pyrazole-Containing Analogs
Pyrazole derivatives are widely studied for their biological activities. Key comparisons include:
Key Differences :
- The propan-2-ol linker in Compound X contrasts with ester or ketone linkers in analogs, enhancing hydrophilicity and hydrogen-bond donor capacity .
Carbazole/Tetrahydrocarbazole Derivatives
Carbazole moieties are prominent in anticancer and antimicrobial research. Comparisons include:
Key Insights :
- The 6-methyl group in Compound X’s carbazole may enhance lipophilicity compared to unmethylated carbazoles, influencing membrane permeability .
- Tetrahydrocarbazole’s reduced aromaticity (vs. fully aromatic carbazoles) could diminish intercalation-driven bioactivity but improve solubility.
Physicochemical and Spectral Properties
While explicit data for Compound X is unavailable, inferences are drawn from analogs:
| Property | Pyrazole Analogs | Carbazole Analogs | Compound X (Predicted) |
|---|---|---|---|
| Melting Point | 120–180°C | 200–250°C | 160–200°C |
| LogP | 1.5–2.5 | 2.5–3.5 | 2.8–3.2 (moderately lipophilic) |
| IR Stretches | N-H (3300 cm⁻¹), C=N (1600 cm⁻¹) | C=O (1700 cm⁻¹, if present) | O-H (3400 cm⁻¹), C-N (1250 cm⁻¹) |
Rationale :
- The propan-2-ol linker’s hydroxyl group would introduce a broad O-H stretch (~3400 cm⁻¹), absent in non-alcoholic analogs .
Q & A
Basic Research Question
- NMR Spectroscopy : Acquire ¹H, ¹³C, and 2D (COSY, HSQC) spectra to confirm connectivity. Compare chemical shifts with related carbazole-pyrazole hybrids (e.g., δ 7.2–8.1 ppm for carbazole protons) .
- Mass Spectrometry : High-resolution ESI-MS can verify molecular weight (expected ~380–400 g/mol range) and detect isotopic patterns for chlorine-containing analogues .
Advanced Research Question :
When crystallographic data (e.g., from SHELXL ) conflicts with NMR/IR results:
- Polymorphism screening : Test crystallization in varying solvents (e.g., DMSO vs. chloroform) to identify stable polymorphs.
- DFT calculations : Simulate NMR chemical shifts using Gaussian or ORCA software to reconcile experimental and theoretical data .
What in vitro models are appropriate for evaluating the neuroprotective potential of this compound?
Basic Research Question
- Cell-based assays : Use SH-SY5Y neuroblastoma cells or primary cortical neurons exposed to oxidative stress (H₂O₂ or rotenone). Measure viability via MTT assay and apoptosis markers (caspase-3 activation) .
- Comparative analysis : Benchmark against known neuroprotective carbazoles (e.g., 3,6-dichlorocarbazole derivatives) to establish potency .
Advanced Research Question :
To probe mechanisms:
- Electrophysiology : Patch-clamp studies on neuronal voltage-gated ion channels (e.g., Na⁺/K⁺ channels) to assess modulation.
- Transcriptomics : RNA-seq of treated cells to identify pathways (e.g., Nrf2/ARE) activated by the compound .
How can researchers investigate the molecular targets of this compound in cancer cells?
Advanced Research Question
- Kinase profiling : Use competitive binding assays (e.g., KINOMEscan) to screen against 400+ kinases. Carbazole derivatives often inhibit CDKs or Aurora kinases .
- Molecular docking : Model interactions with ATP-binding pockets using AutoDock Vina. Prioritize targets with high docking scores (e.g., <−8.0 kcal/mol) .
- CRISPR-Cas9 knockouts : Validate target engagement by assessing resistance in kinase-deficient cell lines .
What methodologies assess the stability of this compound under varying pH and temperature conditions?
Basic Research Question
- Forced degradation studies : Incubate at pH 1–13 (37°C, 72 hrs) and analyze degradation products via HPLC-PDA. Carbazoles are typically stable at neutral pH but degrade under strong acidic/basic conditions .
- Accelerated stability testing : Store at 40°C/75% RH for 1–3 months. Monitor changes by LC-MS and XRD to detect hydrolysis or polymorphic transitions .
Advanced Consideration :
Use QbD (Quality by Design) principles to model degradation kinetics and predict shelf-life under storage conditions .
How to design a structure-activity relationship (SAR) study for derivatives of this compound?
Advanced Research Question
- Substitution strategy : Systematically modify the pyrazole (3,5-dimethyl groups) and carbazole (6-methyl, tetrahydro ring) moieties. Introduce electron-withdrawing (e.g., Cl) or donating (e.g., OMe) groups .
- Biological testing : Screen derivatives for cytotoxicity (IC₅₀ in MCF-7, HeLa), solubility (logP via shake-flask), and metabolic stability (microsomal assays) .
- QSAR modeling : Train models using Random Forest or SVM to predict bioactivity from molecular descriptors (e.g., topological polar surface area) .
When crystallographic data conflicts with spectroscopic analysis, how should researchers proceed?
Advanced Research Question
- Re-evaluate sample purity : Repetitive recrystallization or HPLC purification to exclude impurities affecting XRD/NMR .
- Dynamic NMR : Perform variable-temperature ¹H NMR to detect conformational flexibility (e.g., rotamers) not captured in static crystal structures .
- Complementary techniques : Use Raman spectroscopy or solid-state NMR to bridge solution- and solid-state data gaps .
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